4-(5,5-Dimethyl-1,3-dioxan-2-YL)butyrophenone
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Description
“4-(5,5-Dimethyl-1,3-dioxan-2-YL)butyrophenone” is an aromatic compound . It has a molecular weight of 298.33 and a molecular formula of C16H20F2O3 .
Molecular Structure Analysis
The molecular structure of “this compound” is complex, with a core aromatic ring and a 1,3-dioxan-2-yl group attached to it .Physical and Chemical Properties Analysis
“this compound” is a solid compound . It has a molecular weight of 220 .Scientific Research Applications
Mechanism of β-O-4 Bond Cleavage During Acidolysis of Lignin Model Compounds
The study by Yokoyama (2015) discusses the acidolysis of lignin model compounds, including a C6-C2-type model compound, in aqueous 1,4-dioxane. It explores the significance of the γ-hydroxymethyl group and the hydride transfer mechanism in the acidolysis process, presenting an enol ether compound's detection and revealing a unique mechanism in the presence of HBr.
Advances in Understanding Toxicology of 2,4-D Herbicide
Zuanazzi et al. (2020) conducted a scientometric review, analyzing global trends and gaps in studies about 2,4-D herbicide toxicity. The research delves into the development of the field, with a focus on toxicology and mutagenicity, and discusses future research directions, emphasizing molecular biology and pesticide degradation studies (Zuanazzi, Ghisi, & Oliveira, 2020).
Alternative Butyrophenone for Nausea and Vomiting Prophylaxis in Anesthesia
Kao et al. (2003) reviewed the evidence of a causal association between droperidol, a butyrophenone, and QT prolongation or torsades de pointes. The study aimed to aid clinicians in risk-benefit analyses regarding the further use of droperidol, given the black box warning applied by the FDA (Kao, Kirk, Evers, & Rosenfeld, 2003).
ASA404 in Non-Small Cell Lung Cancer (NSCLC) Patients
McKeage and Jameson (2010) analyzed pooled data from phase II studies to compare safety and efficacy between squamous and non-squamous NSCLC patients treated with ASA404, a tumor-vascular disrupting agent. The findings support the inclusion of both patient groups in ongoing phase III trials of ASA404 (McKeage & Jameson, 2010).
Wastewater Treatment in the Pesticide Industry
Goodwin et al. (2018) reviewed treatment options for wastewater generated by the pesticide industry, focusing on the efficiency of biological processes and granular activated carbon in removing toxic pollutants. The study underscores the importance of experimental evaluation for process design, efficiencies, and costs (Goodwin, Carra, Campo, & Soares, 2018).
Properties
IUPAC Name |
4-(5,5-dimethyl-1,3-dioxan-2-yl)-1-phenylbutan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22O3/c1-16(2)11-18-15(19-12-16)10-6-9-14(17)13-7-4-3-5-8-13/h3-5,7-8,15H,6,9-12H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKFZEQOBIXFPMX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC(OC1)CCCC(=O)C2=CC=CC=C2)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40645898 |
Source
|
Record name | 4-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-phenylbutan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40645898 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898785-40-5 |
Source
|
Record name | 4-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-phenyl-1-butanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898785-40-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-phenylbutan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40645898 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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